molecular formula C14H10S B14560318 Phenanthrene-9-thiol CAS No. 61708-79-0

Phenanthrene-9-thiol

Cat. No.: B14560318
CAS No.: 61708-79-0
M. Wt: 210.30 g/mol
InChI Key: XDRRLDUVQGNYBX-UHFFFAOYSA-N
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Description

Phenanthrene-9-thiol is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings This compound is characterized by the presence of a thiol group (-SH) attached to the ninth carbon of the phenanthrene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenanthrene-9-thiol typically involves the functionalization of phenanthrene. One common method is the thiolation of 9-bromophenanthrene using thiourea followed by hydrolysis. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale thiolation processes using phenanthrene derivatives. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Phenanthrene-9-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly at the 9-position.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Sulfides.

    Substitution: Halogenated phenanthrene derivatives.

Scientific Research Applications

Phenanthrene-9-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, plastics, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phenanthrene-9-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect cellular pathways and processes, leading to various biological effects.

Comparison with Similar Compounds

    Phenanthrene: The parent compound, lacking the thiol group.

    9-Phenanthrol: A hydroxyl derivative of phenanthrene.

    Phenanthrenequinone: An oxidized form of phenanthrene.

Uniqueness: Phenanthrene-9-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that are not achievable with its analogs.

Properties

CAS No.

61708-79-0

Molecular Formula

C14H10S

Molecular Weight

210.30 g/mol

IUPAC Name

phenanthrene-9-thiol

InChI

InChI=1S/C14H10S/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,15H

InChI Key

XDRRLDUVQGNYBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)S

Origin of Product

United States

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